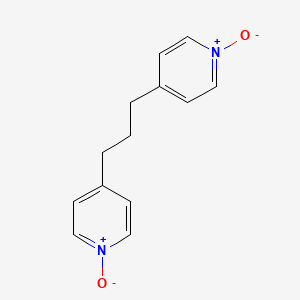
4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol is a chemical compound that features a benzimidazole ring substituted with an amino group and a butanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol typically involves the condensation of o-phenylenediamine with butanal, followed by cyclization and subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The scalability of these methods ensures the compound can be produced in large quantities for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The hydroxyl group in the butanol side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products Formed:
- Oxidation products include nitro-substituted benzimidazoles.
- Reduction products include hydrogenated benzimidazole derivatives.
- Substitution reactions yield various alkylated or sulfonated derivatives .
Aplicaciones Científicas De Investigación
4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(5-amino-1H-benzimidazol-2-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor functions. The pathways involved often include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
- Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate
- 2-(4-aminophenyl)-1H-benzimidazol-5-amine
- 4-(1H-benzimidazol-2-yl)benzaldehyde
Comparison: 4-(5-Amino-1H-benzimidazol-2-yl)butan-2-ol is unique due to its butanol side chain, which imparts distinct physicochemical properties compared to similar compounds. This structural feature enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
4-(6-amino-1H-benzimidazol-2-yl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-7(15)2-5-11-13-9-4-3-8(12)6-10(9)14-11/h3-4,6-7,15H,2,5,12H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDKOMSASKISIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=NC2=C(N1)C=C(C=C2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B7725941.png)




![3-[2-(3-aminopropyl)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propan-1-amine](/img/structure/B7725974.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B7725994.png)
